molecular formula C19H15ClN4O3 B2650381 2-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1111175-33-7

2-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2650381
M. Wt: 382.8
InChI Key: XOKLYFNPPPIJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases and disorders.

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential anticancer properties of compounds related to 2-chloro-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide. For instance, the synthesis and characterization of 1,3,4-oxadiazole derivatives have been explored for their in vitro anticancer evaluation. One study synthesized oxadiazole derivatives from Schiff base corresponding hydrazide using Chloramin-T and phosphorous oxychloride, finding certain compounds notably active against breast cancer cell lines (Salahuddin et al., 2014). Another investigation designed and synthesized substituted benzamides with 1,3,4-oxadiazol-2-yl phenyl and evaluated their anticancer activity against various cancer cell lines, revealing compounds with higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Intermolecular Interactions and Structural Analysis

Further studies focus on the intermolecular interactions and structural analysis of similar compounds. Research on antipyrine-like derivatives, including 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, has been conducted to understand their X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies shed light on the stabilization mechanisms within these molecules, including hydrogen bonding and π-interactions, which could be relevant for designing drugs with optimized efficacy (Saeed et al., 2020).

Antimycobacterial Screening

The antimycobacterial potential of related compounds has also been investigated. A study on new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis. The most promising lead molecule from this study demonstrated a minimum inhibitory concentration (MIC) indicative of potent antimycobacterial activity (Nayak et al., 2016).

properties

IUPAC Name

2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-15-9-5-4-8-14(15)17(26)21-19-23-22-18(27-19)12-10-16(25)24(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKLYFNPPPIJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

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